1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Propriétés
IUPAC Name |
1-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7/c1-27-14-5-7-15(8-6-14)31-12-18-24-19(32-25-18)11-22-21(26)23-13-9-16(28-2)20(30-4)17(10-13)29-3/h5-10H,11-12H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVTXKYUAJXBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile oxide.
Attachment of the 4-methoxyphenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenol in the presence of a base.
Formation of the urea linkage: The final step involves the reaction of the intermediate with 3,4,5-trimethoxyaniline and an isocyanate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Medicinal Applications
- Anticancer Activity : Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of oxadiazole derivatives that showed cytotoxic effects against various cancer cell lines. The compound's structure allows for interaction with biological targets involved in cancer proliferation pathways .
- Antimicrobial Properties : The urea moiety in this compound contributes to its antimicrobial activity. Research has indicated that compounds containing oxadiazole and urea linkages possess notable antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes such as urease. Urease inhibitors are crucial in treating conditions like kidney stones and certain infections. In vitro studies have shown that compounds similar to this one can effectively inhibit urease activity .
Material Science Applications
- Polymerization Processes : The compound can be utilized in polymerization reactions due to its functional groups that can participate in copolymerization processes. It can serve as a building block in the synthesis of polymeric materials used in coatings and adhesives .
- Corrosion Protection : Compounds with oxadiazole structures have been investigated for their potential use in corrosion-resistant coatings. Their ability to form protective films on metal surfaces provides an avenue for enhancing the durability of materials exposed to harsh environments .
Data Table of Applications
Case Studies
- Cytotoxicity Study : A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as therapeutic agents .
- Antimicrobial Screening : Research involving the screening of synthesized urea derivatives showed promising results against Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibiotics .
Mécanisme D'action
The mechanism of action of 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and methoxy groups can play crucial roles in binding to these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn:
Comparative Data Table
Activité Biologique
The compound 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea represents a complex organic structure with potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Structural Formula
The compound can be represented by the following structural formula:
IUPAC Name
The IUPAC name for this compound is:
1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 394.40 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxadiazole ring and methoxyphenyl groups facilitate hydrogen bonding and π-π stacking , enhancing its interaction with biological macromolecules.
Antimicrobial Activity
Research has indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds structurally related to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies demonstrate that certain derivatives have Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
- Antifungal Activity : The antifungal efficacy of related compounds has also been noted, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
Case Studies
- Study on Oxadiazole Derivatives :
- Synthesis and Evaluation :
Table: Comparison of Biological Activities
| Compound Name | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) |
|---|---|---|
| 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea | TBD | TBD |
| Compound A | 0.004 | 0.006 |
| Compound B | 0.015 | 0.008 |
Note: TBD indicates that specific data for the target compound is not yet available but is anticipated based on structural similarities.
Q & A
Q. How can the synthetic yield of this compound be optimized given its multi-step synthesis?
Methodological Answer: The synthesis involves forming the oxadiazole ring via cyclization of hydrazides and carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or thionyl chloride). Key steps include:
- Step 1: Condensation of 4-methoxyphenoxyacetyl chloride with a hydrazide precursor to form the oxadiazole core.
- Step 2: Alkylation of the oxadiazole intermediate with a trimethoxyphenyl urea derivative.
Optimization strategies: - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
- Monitor reaction progress using LC-MS to identify kinetic bottlenecks .
Q. What characterization techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- X-ray crystallography: Resolve the 3D configuration of the oxadiazole and urea moieties (e.g., bond angles and torsion angles) .
- NMR spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4,5-trimethoxyphenyl) and assess purity (>95% by integration) .
- High-resolution mass spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
Q. What initial biological assays are recommended to screen for activity?
Methodological Answer:
- Antimicrobial screening: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, referencing positive controls like fluconazole .
- Anti-inflammatory testing: Measure COX-2 inhibition via enzymatic assays (IC₅₀ determination) .
- Cytotoxicity profiling: Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent variation: Synthesize analogs with modified methoxy groups (e.g., replacing 4-methoxyphenoxy with 3,4-dimethoxyphenoxy) and compare bioactivity .
- Bioisosteric replacement: Substitute the oxadiazole ring with triazole or tetrazole moieties to assess impact on solubility and target binding .
- Data analysis: Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values across analogs .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize assay conditions: Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Orthogonal assays: Validate COX-2 inhibition using both enzymatic (e.g., fluorometric) and cell-based (e.g., PGE₂ ELISA) methods .
- Structural analogs: Compare activity of the compound with derivatives lacking the 3,4,5-trimethoxyphenyl group to isolate pharmacophoric contributions .
Q. How can the mechanism of action be investigated at the molecular level?
Methodological Answer:
- Molecular docking: Model interactions with COX-2 (PDB ID: 5KIR) or tubulin (PDB ID: 1SA0) to predict binding sites .
- Surface plasmon resonance (SPR): Quantify binding affinity (KD) between the compound and purified target proteins .
- Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
